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Compound of Interest

Compound Name: 1-(2,4-Difluorophenyl)ethanamine

Cat. No.: B026563

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Difluorophenyl)ethanamine is a primary amine containing a difluorinated phenyl ring, a
scaffold of interest in medicinal chemistry and drug development due to the metabolic stability
often conferred by fluorine substitution. A thorough understanding of its spectroscopic
characteristics is fundamental for its identification, purity assessment, and structural elucidation
in various research and development settings. This technical guide provides a comprehensive
overview of the mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR)
spectroscopy data for 1-(2,4-Difluorophenyl)ethanamine, complete with detailed experimental
protocols.

Chemical Information
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Property Value
Chemical Name 1-(2,4-Difluorophenyl)ethanamine
CAS Number 603951-43-5
Molecular Formula CsHoF2N[1]
Molecular Weight 157.16 g/mol [1]
Structure
H H H H

Image Source: PubChem

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 1-(2,4-
Difluorophenyl)ethanamine based on typical values for analogous compounds and spectral
prediction tools.

Mass Spectrometry (MS)

Mass spectrometry of phenylethylamine derivatives often shows characteristic fragmentation
patterns. In Electron lonization (El), alpha-cleavage (cleavage of the C-C bond adjacent to the
nitrogen) is a common fragmentation pathway. For 1-(2,4-Difluorophenyl)ethanamine, this
would result in a prominent fragment. Under Electrospray lonization (ESI) conditions, in-source
fragmentation leading to the loss of ammonia (NHs) is frequently observed.
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Technique lonization Mode Expected m/z Interpretation
ESI-MS Positive 158.0826 [M+H]*
ESI-MS Positive 141.0561 [M+H - NHs]*+
EI-MS Positive 157 [M]*

EI-MS Positive 142 [M - CHs]*

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The
predicted *H and 3C NMR chemical shifts for 1-(2,4-Difluorophenyl)ethanamine in a

deuterated solvent like CDCls are presented below.

Coupling Constant

Proton Chemical Shift (ppm)  Multiplicity .

(J) in Hz
CHs ~1.4 Doublet ~6.5
NH2 ~1.5 Singlet (broad)
CH ~4.2 Quartet ~6.5
Ar-H 6.7-7.4 Multiplet
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Carbon Chemical Shift (ppm)
CHs ~25

CH ~50

Aromatic CH 103 (dd, J = 25, 25 Hz)
Aromatic CH 111 (dd, J =21, 4 Hz)
Aromatic C-C 128 (dd, J = 10, 4 Hz)
Aromatic C-CH 130 (dd, J =13, 5 Hz)
Aromatic C-F 160 (dd, J = 245, 12 Hz)
Aromatic C-F 162 (dd, J = 248, 12 Hz)

Infrared (IR) Spectroscopy

The IR spectrum of 1-(2,4-Difluorophenyl)ethanamine is expected to show characteristic
absorptions for a primary amine and a substituted aromatic ring.

Wavenumber (cm~?) Intensity Functional Group Vibration

N-H stretch (primary amine,

3300 - 3500 Medium two bands)

2850 - 3000 Medium C-H stretch (aliphatic)

3000 - 3100 Weak C-H stretch (aromatic)[2]

1580 - 1650 Medium N-H bend (primary amine)
1500 - 1600 Medium to Strong C=C stretch (aromatic ring)
1000 - 1300 Strong C-N stretch (aliphatic amine)[3]
1100 - 1200 Strong C-F stretch

665 - 910 Strong, Broad N-H wag (primary amine)

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are provided below.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a
liquid chromatography system (for ESI) or a direct insertion probe (for El).

Electron lonization (EI-MS) Protocol:

o Sample Preparation: Dissolve a small amount of 1-(2,4-Difluorophenyl)ethanamine in a
volatile organic solvent (e.g., methanol or dichloromethane).

« Introduction: Introduce the sample into the ion source via a direct insertion probe or after
separation by gas chromatography.

 lonization: Bombard the gaseous sample molecules with a beam of electrons, typically at 70
eV, to induce ionization and fragmentation.[4][5]

e Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using the
mass analyzer.

o Detection: Detect the ions to generate a mass spectrum.
Electrospray lonization (ESI-MS) Protocol:

o Sample Preparation: Prepare a dilute solution of the analyte (1-10 pg/mL) in a suitable
solvent system, such as acetonitrile/water with 0.1% formic acid to promote protonation.

« Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a
syringe pump or via an LC system.

« lonization: Apply a high voltage to the capillary tip to generate a fine spray of charged
droplets. The solvent evaporates, leading to the formation of gas-phase protonated
molecules [M+H]*.

e Analysis and Detection: Analyze and detect the ions as described for EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

1H and 3C NMR Protocol:

e Sample Preparation: Dissolve 5-10 mg of 1-(2,4-Difluorophenyl)ethanamine in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube.[6]
Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

e Spectrometer Setup: Insert the sample into the spectrometer and allow it to equilibrate to the
probe temperature (typically 25 °C). Lock the spectrometer on the deuterium signal of the
solvent and shim the magnetic field to achieve optimal homogeneity.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-90 degrees, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good
signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds. A larger number of scans will be required compared to *H
NMR due to the lower natural abundance of 13C.

o Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs),
phase correct the spectra, and calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an
Attenuated Total Reflectance (ATR) accessory.

Attenuated Total Reflectance (ATR-FTIR) Protocol for a Liquid Sample:
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Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
will be subtracted from the sample spectrum to remove contributions from the instrument and
ambient atmosphere (e.g., CO2 and water vapor).

Sample Application: Place a small drop of neat 1-(2,4-Difluorophenyl)ethanamine directly
onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm~1.
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software will automatically perform the background subtraction. The
resulting spectrum can be analyzed for characteristic absorption bands.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or
acetone) and a soft tissue after the measurement to prevent cross-contamination.

Workflow Diagram
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General Workflow for Spectroscopic Analysis of 1-(2,4-Difluorophenyl)ethanamine

Sample Preparation

1-(2,4-Difluorophenyl)ethanamine

'

Dissolve in Dissolve in
volatile solvent deuterated solvent Neat liquid
with TMS

Spectroscopic Analysis

Mass Spectrometry NMR Spectroscopy FTIR Spectroscopy
(EI-MS / ESI-MS) (*H and 13C) (ATR)

Data Acquisition & Processing

. Acquire FID Acquire Interferogram
Acquire Mass Spectrum
: Process to Spectrum Process to Spectrum
(m/z vs. Intensity) : _ .
(ppm vs. Intensity) (cm~1vs. Transmittance)

Data Interpretation

Identify Molecular lon Assign Chemical Shifts Identify Functional
& Fragmentation Pattern & Coupling Constants Group Absorptions

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 1-(2,4-Difluorophenyl)ethanamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b026563?utm_src=pdf-body-img
https://www.benchchem.com/product/b026563?utm_src=pdf-body
https://www.benchchem.com/product/b026563?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

e 1. CAS 603951-43-5 | 1-(2,4-Difluorophenyl)ethanamine - Synblock [synblock.com]
e 2.1-(2,6-Difluorophenyl)ethan-1-one(13670-99-0) 13C NMR spectrum [chemicalbook.com]
e 3. 1-(4-chloro-2,6-difluorophenyl)ethan-1-amine | 1270424-09-3 [sigmaaldrich.com]

e 4.1-(2,4-difluorophenyl)ethanamine603951-43-5,Purity96% _Clearsynth Labs Ltd.
[molbase.com]

e 5. (1R)-1-(3,4-Difluorophenyl)ethan-1-amine | CBH9F2N | CID 7047657 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ 6. pschemicals.com [pschemicals.com]

e 7.1-(2',4'-DIFLUOROPHENYL)ETHYLAMINE | CAS: 603951-43-5 | Chemical Product |
FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and
Chemical Reagents Supplier [finetechnology-ind.com]

« To cite this document: BenchChem. [Spectroscopic Profile of 1-(2,4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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